molecular formula C7H8N2O2S B13781671 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 82257-37-2

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B13781671
CAS No.: 82257-37-2
M. Wt: 184.22 g/mol
InChI Key: IGFBADKTYSPZFA-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles.

Preparation Methods

The synthesis of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thiourea moiety with an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles like amines and alcohols are used.

Scientific Research Applications

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and activities compared to other thiadiazole derivatives .

Biological Activity

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS No. 82257-37-2) is a compound belonging to the class of benzo-thiadiazole derivatives. This compound has garnered interest due to its potential biological activities , particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.

  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 184.22 g/mol
  • IUPAC Name : 5-Methyl-1,3-dihydrobenzo[1,2,5]thiadiazole 2,2-dioxide

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer potential. For instance:

  • A study reported that various thiadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including SK-MEL-2 (melanoma) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 4.27 µg/mL .
  • Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis without cell cycle arrest .

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives are also noteworthy:

  • Compounds in this class have been evaluated for their effectiveness against various bacterial strains. For example, certain derivatives exhibited potent activity against Mycobacterium tuberculosis and other resistant strains .
  • The structure-activity relationship (SAR) studies suggested that modifications on the thiadiazole ring could enhance antibacterial efficacy.

The biological mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50/Effect Reference
AnticancerSK-MEL-2 (melanoma)4.27 µg/mL
AnticancerMCF-7 (breast cancer)0.28 µg/mL
AntibacterialMycobacterium tuberculosisPotent
AntibacterialVarious strainsVariable

Case Study 1: Thiadiazole Derivatives in Cancer Research

A research group synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. Among these, a compound structurally related to this compound displayed significant growth inhibition with an IC50 value of approximately 3 µM against HCT116 colon cancer cells. The study concluded that the presence of specific substituents on the thiadiazole ring was crucial for enhancing anticancer activity.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial activity of various thiadiazole compounds against resistant bacterial strains. The results indicated that certain modifications on the thiadiazole core led to enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest a potential for developing new antibiotics based on the thiadiazole scaffold.

Properties

CAS No.

82257-37-2

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

5-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C7H8N2O2S/c1-5-2-3-6-7(4-5)9-12(10,11)8-6/h2-4,8-9H,1H3

InChI Key

IGFBADKTYSPZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NS(=O)(=O)N2

Origin of Product

United States

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